Methyl phenylsulfonylacetate

概要

説明

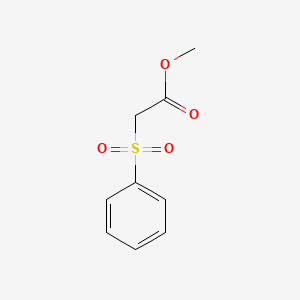

Methyl phenylsulfonylacetate is an organic compound with the molecular formula C9H10O4S. It is a clear, colorless to yellow liquid that is insoluble in water. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

準備方法

Methyl phenylsulfonylacetate can be synthesized through several methods. One common synthetic route involves the reaction of phenylsulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for efficient purification and isolation of the compound to ensure high purity and yield .

化学反応の分析

Nucleophilic Substitution Reactions

Methyl phenylsulfonylacetate participates in S<sub>N</sub>2′-type displacements , where the acetoxy group is replaced by nucleophiles. This reaction proceeds via a concerted mechanism, with stereochemical outcomes influenced by the geometry of the starting material.

Key Example:

In a controlled experiment, the anion of this compound reacted with 2-cyano-1-(2-fluorophenyl)allyl acetate (21 ) to yield methyl (Z)-4-cyano-5-(2-fluorophenyl)-2-(phenylsulfonyl)-4-pentenoate (22 ) with exclusive Z-selectivity (70% yield). X-ray crystallography confirmed the trans arrangement of the nucleophile relative to the aromatic ring .

| Substrate | Nucleophile | Conditions | Product | Yield | Diastereoselectivity (Z:E) |

|---|---|---|---|---|---|

| 2-fluoro-5-nitrotoluene | This compound anion | DMF, 23°C, 1 h | Naphthalene derivative | 85–92% | >95:5 |

Cyclization Reactions

The compound facilitates S<sub>N</sub>Ar (nucleophilic aromatic substitution) cyclizations, enabling the synthesis of fused aromatic systems such as naphthalenes and quinolines.

Mechanism:

-

Deprotonation : The active methylene proton is abstracted, generating a nucleophilic species.

-

Cyclization : Intramolecular attack on an electron-deficient aromatic ring occurs, followed by rearomatization.

-

Elimination : Benzenesulfinic acid (PhSO<sub>2</sub>H) is expelled to form the final aromatic product .

Representative Data:

| Entry | Substrate | Conditions | Product Type | Yield |

|---|---|---|---|---|

| 1 | 2-fluoro-5-nitrophenyl | DMF, 90°C, 6 h | Quinoline | 89% |

| 2 | 2-fluoro-5-cyanophenyl | DMF, 23°C, 1 h | Naphthalene | 92% |

Elimination Reactions

In domino reaction sequences, this compound undergoes concerted elimination during aromatization. For example, the loss of benzenesulfinic acid (via E2 mechanism) is critical for forming fused aromatic rings .

Experimental Observation:

-

Elimination occurs preferentially when the intermediate Meisenheimer complex (D ) adopts a conformation aligning the leaving group (PhSO<sub>2</sub>H) anti-periplanar to the β-hydrogen .

Diastereoselective Additions

The compound’s reactivity is leveraged in asymmetric syntheses , particularly in IMSDA (intramolecular Michael/Strecker/Dieckmann annulation) sequences.

Case Study:

Reaction with chiral amines under ultrasound irradiation (60°C, THF) yielded condensed S,N-heterocycles with up to 4:1 diastereomeric ratios .

| Reagent | Temperature | Time | Product | Yield | dr (major:minor) |

|---|---|---|---|---|---|

| Primary amine (10a ) | 23°C | 4 h | Chiral O,N-heterocycle | 76% | 3:1 |

| Secondary amine (10g ) | 90°C | 6 h | Chiral S,N-heterocycle | 67% | 4:1 |

科学的研究の応用

Synthesis and Organic Chemistry Applications

Methyl phenylsulfonylacetate serves as a versatile reagent in several key synthetic pathways:

- Synthesis of Natural Products :

- Dehydrative Alkylation :

- Building Block for Organic Synthesis :

Reactivity and Mechanistic Insights

This compound exhibits notable reactivity with nucleophiles and electrophiles. Specific applications include:

- S_NAr Reactions : The compound engages effectively in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups into aromatic systems. This property enhances its utility in complex organic syntheses .

作用機序

The mechanism of action of methyl phenylsulfonylacetate involves its ability to participate in various chemical reactions due to the presence of the sulfonyl and ester functional groups. These groups make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

類似化合物との比較

Methyl phenylsulfonylacetate can be compared with other similar compounds, such as:

Methyl benzenesulfonylacetate: Similar in structure but may have different reactivity and applications.

Ethyl benzenesulfonylacetate: Another ester derivative with slightly different physical and chemical properties.

Phenylsulfonylacetonitrile: Contains a nitrile group instead of an ester, leading to different reactivity and applications.

This compound is unique due to its specific combination of functional groups, which makes it a valuable intermediate in various synthetic pathways.

生物活性

Methyl phenylsulfonylacetate (MSL) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of MSL, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound exhibits several biological activities primarily through its modulation of autophagy and inflammatory responses. The following mechanisms have been identified:

- Autophagy Enhancement : MSL has been shown to enhance autophagic activity within cells. In studies, treatment with MSL resulted in increased formation of autophagolysosomes and promoted the nuclear translocation of transcription factor EB (TFEB), a key regulator of lysosomal biogenesis and autophagy gene expression. This effect was dose-dependent, with significant changes observed at concentrations ranging from 1 to 100 μM .

- Calcineurin Activation : MSL treatment led to increased calcineurin activity, which plays a crucial role in various cellular processes including T-cell activation and neuronal signaling. The activation was confirmed through Western blot analysis, indicating that MSL enhances calcineurin's phosphatase activity without inducing lysosomal calcium release .

- Anti-inflammatory Effects : The compound has demonstrated the ability to attenuate NF-κB activation, a critical pathway involved in inflammation. MSL reduced the phosphorylation of IκBα and p65, suggesting a mechanism by which it can mitigate cytokine release in response to inflammatory stimuli .

Research Findings

A summary of key findings from various studies is presented in the following table:

Case Studies

- Autophagy and Metabolic Stress : In an experimental model, mice treated with MSL showed improved metabolic profiles during periods of stress. The study highlighted that systemic enhancement of autophagy could lead to beneficial effects on body metabolism, particularly in the liver where fatty changes and triglyceride accumulation were reduced after 8 weeks of treatment with MSL .

- Catalytic Applications : Research has explored the use of MSL as a reagent for catalytic reductions. In one study, MSL was successfully used to reduce phenyl sulfoxides with high yields, demonstrating its effectiveness as a selective reducing agent under mild conditions .

- Reactivity in Organic Synthesis : A study published in MDPI detailed the use of MSL in domino reactions leading to complex organic structures. The findings indicated that MSL could facilitate multiple transformations efficiently, making it valuable for synthetic chemists .

特性

IUPAC Name |

methyl 2-(benzenesulfonyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(10)7-14(11,12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEAIFBNKPYTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872012 | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow viscous liquid; [Sigma-Aldrich MSDS] White solid; mp = 30 deg C; [Alfa Aesar MSDS] | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000817 [mmHg] | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

34097-60-4 | |

| Record name | Methyl 2-(phenylsulfonyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34097-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034097604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is methyl phenylsulfonylacetate useful in organic synthesis?

A: this compound is a versatile reagent due to the electron-withdrawing properties of the phenylsulfonyl group. This group stabilizes a carbanion at the alpha position, making the compound easily deprotonated under mild conditions. [, ] This allows for its use in reactions like alkylations and additions, where it acts as a synthetic equivalent of carboxylic acid derivative anions. [] Furthermore, the phenylsulfonyl group can be manipulated post-reaction, allowing for further transformations. []

Q2: How has this compound been used in the synthesis of natural products?

A: this compound was key in the total synthesis of (-)-hybridalactone, a marine eicosanoid with complex structure. [] Researchers utilized a novel one-pot synthesis employing this compound to efficiently create a cis-cyclopropane-γ-lactone derivative with high stereoselectivity. [] This intermediate was crucial for constructing the target molecule's framework. []

Q3: Can you provide an example of this compound's use in organometallic chemistry?

A: Researchers successfully achieved demetalation of dicarbonyl(π-allyl)[hydridotris(pyrazolyl)borato]molybdenum complexes using this compound. [] The process involved adding the enolate of this compound to a diene−Mo(CO)2Tp complex. [] Subsequent desulfonylation and hydrolysis allowed for lactonization, ultimately leading to the release of the organic molecule from the metal complex. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。